Ethyl(3,3,3-trifluoropropyl)silanediol Ethyl(3,3,3-trifluoropropyl)silanediol
Brand Name: Vulcanchem
CAS No.: 184014-16-2
VCID: VC16856870
InChI: InChI=1S/C5H11F3O2Si/c1-2-11(9,10)4-3-5(6,7)8/h9-10H,2-4H2,1H3
SMILES:
Molecular Formula: C5H11F3O2Si
Molecular Weight: 188.22 g/mol

Ethyl(3,3,3-trifluoropropyl)silanediol

CAS No.: 184014-16-2

Cat. No.: VC16856870

Molecular Formula: C5H11F3O2Si

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl(3,3,3-trifluoropropyl)silanediol - 184014-16-2

Specification

CAS No. 184014-16-2
Molecular Formula C5H11F3O2Si
Molecular Weight 188.22 g/mol
IUPAC Name ethyl-dihydroxy-(3,3,3-trifluoropropyl)silane
Standard InChI InChI=1S/C5H11F3O2Si/c1-2-11(9,10)4-3-5(6,7)8/h9-10H,2-4H2,1H3
Standard InChI Key GNTYGRLUGVMGDM-UHFFFAOYSA-N
Canonical SMILES CC[Si](CCC(F)(F)F)(O)O

Introduction

Chemical Structure and Molecular Properties

Ethyl(3,3,3-trifluoropropyl)silanediol belongs to the silanediol family, where two hydroxyl groups are attached to a silicon atom. The ethyl group (C₂H₅) and 3,3,3-trifluoropropyl moiety (CF₃CH₂CH₂-) create a hybrid hydrophobic-fluorophilic profile.

Molecular Formula and Weight

  • Molecular Formula: C₅H₁₁F₃O₂Si

  • Molecular Weight: 188.23 g/mol (calculated based on analogous structures ).

Structural Features

  • The silicon center adopts a tetrahedral geometry, with hydroxyl groups in axial positions.

  • The trifluoropropyl chain introduces strong electron-withdrawing effects due to the CF₃ group, influencing reactivity in organic transformations .

Synthesis and Reactivity

While no explicit synthesis route for ethyl(3,3,3-trifluoropropyl)silanediol is documented, analogous compounds suggest potential pathways:

Hydrolysis of Chlorosilanes

A common method for silanediols involves hydrolyzing chlorosilane precursors. For example:
Cl2Si(CH2CH2CF3)(C2H5)+2H2OHO2Si(CH2CH2CF3)(C2H5)+2HCl\text{Cl}_2\text{Si(CH}_2\text{CH}_2\text{CF}_3\text{)(C}_2\text{H}_5\text{)} + 2\text{H}_2\text{O} \rightarrow \text{HO}_2\text{Si(CH}_2\text{CH}_2\text{CF}_3\text{)(C}_2\text{H}_5\text{)} + 2\text{HCl}
This reaction mirrors the synthesis of methyl(3,3,3-trifluoropropyl)silanediol .

Cross-Coupling Applications

Related trifluoropropylsilanes, such as (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, are employed in Hiyama coupling to synthesize β-trifluoromethylstyrenes . Ethyl(3,3,3-trifluoropropyl)silanediol may serve as a precursor for similar palladium-catalyzed reactions.

Physical and Chemical Properties

Data inferred from structurally similar compounds :

PropertyValue
Density1.21–1.25 g/cm³
Boiling Point~160–165°C (extrapolated)
Flash Point45–50°C
SolubilityMiscible in polar aprotic solvents (e.g., THF, DMF)
Hydrolytic SensitivityModerate (reacts slowly with water)

Spectroscopic Data

  • ¹⁹F NMR: Expected singlet near -70 ppm (CF₃ group).

  • ²⁹Si NMR: Signal around -30 to -40 ppm, typical for silanediols .

Applications in Materials Science and Organic Chemistry

Surface Modification

The silanediol group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals). The trifluoropropyl chain imparts hydrophobicity and chemical resistance, making it useful in coatings .

Fluorinated Building Blocks

The CF₃ group enhances electrochemical stability, suggesting applications in:

  • Lithium-ion battery electrolytes.

  • Fluorinated polymers for fuel cell membranes.

Catalysis and Synthetic Intermediates

As a silicon-based reagent, it may participate in:

  • Hiyama-Denmark Coupling: Formation of C–C bonds in aryl/alkenyl trifluoromethyl compounds .

  • Silyl Protecting Groups: Temporary protection of alcohols or amines during multistep synthesis.

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